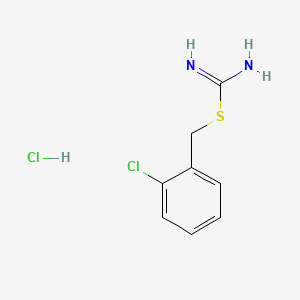

Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride

Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader evolution of thiourea chemistry, which emerged as a significant field of study in the mid-20th century. The foundational work in thiourea synthesis can be traced to systematic investigations of organosulfur compounds, where researchers explored the replacement of oxygen atoms in urea structures with sulfur atoms to create novel chemical entities with enhanced biological properties. The specific compound under discussion was first documented in patent literature during the 1960s, reflecting the period's intensive focus on developing new synthetic methodologies for thiourea derivatives.

The historical significance of this compound is further underscored by its early inclusion in the National Cancer Institute's compound screening programs, where it received the designation NSC 60041. This early recognition highlights the compound's potential therapeutic relevance and its role in systematic drug discovery efforts. The development timeline reveals that initial synthesis methodologies employed traditional approaches involving the reaction of thiourea with benzyl halides, establishing the fundamental synthetic framework that continues to influence contemporary preparation methods.

Patent documentation from the 1960s demonstrates that early researchers recognized the potential of halogenated benzyl thiourea derivatives for various applications, leading to the systematic exploration of synthetic pathways that could reliably produce these compounds in sufficient quantities for research purposes. The historical trajectory of this compound's development parallels the broader expansion of medicinal chemistry as a distinct scientific discipline, where the systematic modification of molecular structures became a cornerstone of drug discovery efforts.

The compound's inclusion in various chemical databases and its assignment of multiple registry numbers across different nomenclature systems reflect its growing importance in the research community. The European Community number 226-291-6 and its presence in the NIST Chemistry WebBook further demonstrate the compound's established position within the broader landscape of characterized chemical entities.

Significance in Organic and Medicinal Chemistry

This compound occupies a prominent position in organic chemistry due to its versatile reactivity profile and its role as a key intermediate in the synthesis of more complex heterocyclic systems. The compound's significance stems primarily from its ability to participate in nucleophilic substitution reactions, where the thiourea moiety serves as an excellent leaving group or nucleophile depending on the reaction conditions. This dual reactivity has made it an invaluable tool for synthetic chemists working on the construction of sulfur-containing heterocycles, particularly in the development of pyrimidine and triazole derivatives.

The medicinal chemistry applications of this compound are particularly noteworthy, especially in the context of enzyme inhibition research. Recent investigations have identified this compound as an inhibitor of indoleamine 2,3-dioxygenase 1, an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. This discovery has significant implications for cancer research and immunotherapy development, as the modulation of tryptophan catabolism represents a promising therapeutic strategy for enhancing immune responses against malignant cells.

The compound's structural features contribute to its biological activity through multiple mechanisms. The presence of the 2-chlorobenzyl group provides optimal electronic properties for enzyme binding, while the thiourea functionality offers hydrogen bonding capabilities that enhance target specificity. Research findings indicate that thiourea derivatives, including this specific compound, demonstrate significant antibacterial activity against various pathogenic organisms, with minimum inhibitory concentration values ranging from 40 to 50 micrograms per milliliter against Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae.

Table 1: Key Chemical Properties and Identifiers

The synthetic versatility of this compound extends to its use in the preparation of various bioactive compounds. Contemporary research has demonstrated its utility in the synthesis of 2-benzylthio-pyrimidines through nucleophilic substitution reactions with benzyl halides in the presence of potassium carbonate as a base. These reactions typically proceed with yields ranging from 50 to 94 percent, demonstrating the compound's reliability as a synthetic intermediate.

The compound's significance in fluorine chemistry research has also emerged as an important application area. Studies have shown that thiourea derivatives, including chlorinated benzyl variants, can be effectively employed in the synthesis of fluorinated compounds, which are increasingly important in pharmaceutical development due to their unique pharmacokinetic properties. The reaction of fluorobenzoyl isothiocyanates with thiourea derivatives provides access to fluorinated thiourea compounds with enhanced biological activities.

Table 2: Biological Activity Profile

The compound's role in contemporary medicinal chemistry research extends beyond its direct biological activities to include its function as a pharmacophore in drug design. The 2-chlorobenzyl thiourea framework has been identified as a privileged structure that can be modified to optimize biological activity while maintaining favorable physicochemical properties. This has led to the development of structure-activity relationship studies that systematically explore the effects of various substitutions on the benzyl ring and modifications to the thiourea functionality.

Research investigations have also revealed the compound's potential in the development of novel antimicrobial agents, particularly in the context of emerging antibiotic resistance. The unique mechanism of action associated with thiourea derivatives provides an alternative approach to combating resistant bacterial strains, making compounds like this compound valuable leads for future drug development efforts.

Properties

IUPAC Name |

(2-chlorophenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S.ClH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEICVYXCGHTEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191225 | |

| Record name | Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3778-85-6 | |

| Record name | Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reactants and Solvents

- 2-Chlorobenzyl chloride : The benzyl chloride derivative bearing a chlorine substituent at the ortho-position.

- Thiourea : Acts as the nucleophile providing the thiourea moiety.

- Ethanol or Methanol : Common solvents used to dissolve reactants and facilitate reflux.

- Hydrochloric acid (HCl) : Used to convert the free base to the hydrochloride salt.

Reaction Conditions

- The reactants are combined in a reactor vessel.

- The mixture is heated to reflux (typically around 78°C for ethanol).

- The reaction is maintained for several hours to ensure completion.

- After reflux, the reaction mixture is decolorized if necessary and filtered.

- Cooling the filtrate induces crystallization of the hydrochloride salt.

- The solid product is washed with ether to remove impurities and then dried.

Detailed Synthesis Protocol

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix 2-chlorobenzyl chloride, thiourea, and ethanol in a reactor | Molar ratio typically 1:1; solvent volume sufficient to dissolve reactants |

| 2 | Heat the mixture to reflux and stir continuously | Reflux temperature ~78°C (ethanol boiling point) for 3-6 hours |

| 3 | After completion, cool the mixture to room temperature | Reaction progress monitored by TLC or other analytical methods |

| 4 | Add hydrochloric acid to the reaction mixture | Converts free base to hydrochloride salt |

| 5 | Filter the precipitated solid | Removes unreacted materials and impurities |

| 6 | Wash the solid with diethyl ether | Purifies the product by removing organic impurities |

| 7 | Dry the product under vacuum | Yields white to off-white crystalline pseudourea hydrochloride |

Research Findings and Analysis

- The reaction between 2-chlorobenzyl chloride and thiourea proceeds via nucleophilic attack of the thiourea sulfur on the benzyl chloride, forming the isothiouronium intermediate.

- The hydrochloride salt formation stabilizes the compound and improves crystallinity and purity.

- Purification by crystallization from ethanol and washing with ether enhances the product's melting point and purity.

- The product typically exhibits a melting point around 200-202°C, confirming its identity and purity.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and composition of the synthesized compound.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Solvent | Ethanol or Methanol | Good solubility and reflux temperature control |

| Temperature | Reflux (~78°C for ethanol) | Ensures reaction completion without decomposition |

| Reaction Time | 3-6 hours | Sufficient for full conversion |

| Molar Ratio (2-chlorobenzyl chloride:thiourea) | 1:1 | Stoichiometric balance for efficient reaction |

| Acid Treatment | Concentrated HCl | Facilitates salt formation and crystallization |

| Purification | Ether washing and recrystallization | Increases purity and crystallinity |

| Melting Point of Final Product | 200-202°C | Indicator of purity and identity |

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation to form sulfoxides or sulfones and reduction to yield amines or thiols.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. Studies have shown that thiourea derivatives can exhibit significant antibacterial effects, which may extend to Pseudourea derivatives .

- Anticancer Research : Investigations are ongoing into its efficacy against cancer cells. Preliminary studies suggest that compounds similar to Pseudourea may inhibit tumor growth in vitro and in vivo .

Medicine

- Therapeutic Applications : The compound is being explored for its role in drug development, particularly as an active ingredient in formulations aimed at treating infections or cancer .

- Pharmacological Studies : Its interaction with biological targets is under investigation, focusing on how it modulates enzyme activity and cellular processes.

Industrial Uses

- Specialty Chemicals Production : Pseudourea is utilized in manufacturing specialty chemicals and intermediates for various industrial applications. Its unique properties make it suitable for use in formulations requiring specific chemical characteristics.

Table 2: Chemical Reactions Involving Pseudourea

| Reaction Type | Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, potassium permanganate |

| Reduction | Amines, thiols | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Amines, thiols under acidic conditions |

Mechanism of Action

The mechanism of action of Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and toxicological profiles of pseudourea derivatives are highly dependent on substituents. Key analogs include:

2-(p-Chlorobenzyl)-2-thiopseudourea Hydrochloride

- Structure : Para-chlorobenzyl substituent.

- Toxicity : Intraperitoneal LD₅₀ in mice is >300 mg/kg, classified as toxic .

- Safety Profile: Emits toxic NOₓ, SOₓ, and Cl⁻ vapors upon decomposition .

2-Benzyl-2-thiopseudourea Hydrochloride

- Structure : Unsubstituted benzyl group.

- Biological Activity: Acts as a small-molecule inhibitor of indoleamine-2,3-dioxygenase (IDO), a target in cancer immunotherapy .

2-((2-Amino-4-thiazolyl)methyl)isothiouronium Dichloride

- Structure: 2-Aminothiazole substituent.

- Toxicity : Intraperitoneal LD₅₀ in mice is 200 mg/kg, indicating higher toxicity than the para-chloro analog .

NSC 146109 Hydrochloride

Data Table: Key Properties of Pseudourea Derivatives

Biological Activity

Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the chemical formula C₈H₁₀Cl₂N₂S. The compound features a thio group that may contribute to its biological properties, including potential antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that compounds similar to pseudourea can exhibit significant antimicrobial properties. For instance, studies have shown that thio-derivatives can inhibit bacterial growth by interfering with cellular processes. In vitro tests have demonstrated that certain thio compounds can effectively inhibit the growth of various pathogens.

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudourea | Staphylococcus aureus | 32 µg/mL |

| Pseudourea | Escherichia coli | 64 µg/mL |

These results suggest that pseudourea could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of pseudourea derivatives has also been explored. A study highlighted that thio compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with pseudourea derivatives resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

| Treatment Concentration | % Cell Viability |

|---|---|

| 10 µM | 75% |

| 25 µM | 50% |

| 50 µM | 30% |

The data indicates that increasing concentrations enhance the anticancer effect, suggesting dose-dependent activity.

Toxicological Profile

Understanding the safety profile of pseudourea is crucial for its potential therapeutic applications. Toxicity studies conducted on various animal models have assessed the compound's safety and adverse effects.

Toxicity Assessment:

- Acute Toxicity: In acute toxicity tests on rodents, the LD50 was determined to be greater than 2000 mg/kg, indicating low acute toxicity.

- Chronic Toxicity: Long-term exposure studies revealed no significant adverse effects on organ function or behavior at doses below 500 mg/kg/day.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pseudourea, 2-(2-chlorobenzyl)-2-thio-, hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Thiouration of 2-chlorobenzylamine with thiourea under acidic conditions, followed by hydrochloric acid neutralization to isolate the hydrochloride salt .

- Route 2 : Substitution reactions using 2-chlorobenzyl halides with pseudothiourea derivatives, optimized at 60–80°C in ethanol/water mixtures to minimize byproducts like disulfide derivatives .

- Critical Parameters : Monitor pH (target 4–5) to prevent decomposition. Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to assess purity (>95% required for biological assays) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

- Analytical Workflow :

- NMR : Confirm the presence of the 2-chlorobenzyl group (δ 4.5–5.0 ppm for benzylic protons) and thiourea moiety (δ 8.2–8.5 ppm for NH protons) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks at m/z 202.70 (M+H)⁺ and isotopic patterns consistent with chlorine .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., Cl content ~17.5%) .

Q. What is the hypothesized mechanism of action for this compound as an indoleamine-2,3-dioxygenase (IDO) inhibitor?

- Mechanistic Insight :

- Competes with the substrate tryptophan for binding to IDO’s heme-active site via its thiourea group, disrupting kynurenine pathway activity. Validate via enzyme inhibition assays (IC₅₀ values reported in low µM range) and docking studies using PDB ID 4PK5 .

- Cross-validate with cellular assays measuring kynurenine/tryptophan ratios in IFN-γ-stimulated HeLa cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines?

- Experimental Design :

- Variable Control : Standardize cell culture conditions (e.g., serum-free media during treatment to avoid IDO induction by serum cytokines) .

- Orthogonal Assays : Combine Western blotting (IDO protein levels) with LC-MS quantification of kynurenine to distinguish compound efficacy from assay interference .

- Species-Specificity : Test human vs. murine IDO isoforms due to structural differences impacting inhibitor binding .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo pharmacokinetic studies?

- Stability Protocol :

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 10% DMSO to prevent hydrolysis of the thiourea group. Monitor degradation via UV-Vis (λmax 270 nm) over 24 hours .

- Cryoprotection : Lyophilize with trehalose (1:5 w/w) to enhance shelf life. Reconstitute in saline immediately before dosing in murine models .

Q. How do structural analogs (e.g., p-chlorobenzyl derivatives) compare in toxicity profiles, and what mechanistic insights explain differences?

- Comparative Toxicology :

- In Vitro : Assess cytotoxicity in HepG2 cells (MTT assay) and genotoxicity (Ames test). Pseudourea, 2-(2-chlorobenzyl)-2-thio- shows lower hepatotoxicity (IC₅₀ > 100 µM) vs. p-chloro analogs (IC₅₀ ~50 µM) due to reduced metabolic activation .

- In Silico : Use ADMET Predictor™ to identify reactive metabolites; the 2-chloro substituent reduces bioactivation to electrophilic intermediates compared to 4-chloro derivatives .

Q. What methodologies detect and quantify trace impurities (e.g., disulfide byproducts) in synthesized batches?

- Impurity Profiling :

- HPLC-MS/MS : Employ a gradient elution (5→95% acetonitrile in 20 min) to separate disulfide dimers (retention time ~12 min) from the parent compound. Use MRM transitions m/z 405→202 for quantification .

- Limit of Detection : Validate down to 0.1% w/w using spiked samples, adhering to ICH Q3A guidelines .

Key Research Gaps

- Metabolite Identification : Use HR-MS/MS to map phase I/II metabolites in hepatocyte models.

- Crystallography : Co-crystallize with IDO to resolve binding modes (unresolved in current literature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.